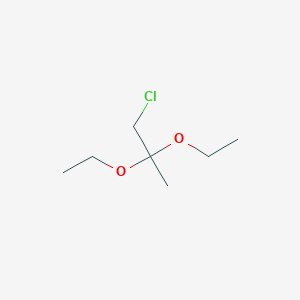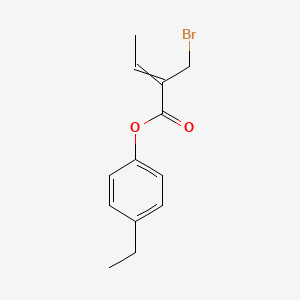
Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- is an aromatic compound with a complex structure It consists of a benzene ring substituted with a methyl group, a nitro group, and a trichloropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- typically involves multiple steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to form 4-methyl-2-nitrotoluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of 4-methyl-2-nitrobenzoic acid.
Reduction: Formation of 4-methyl-2-amino-1-(2,3,3-trichloro-2-propenyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloropropenyl group may also contribute to its reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Benzene, 1-methyl-4-nitro-: Similar structure but lacks the trichloropropenyl group.
Benzene, 4-fluoro-2-methyl-1-nitro-: Similar structure but has a fluorine atom instead of the trichloropropenyl group.
Uniqueness: Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- is unique due to the presence of the trichloropropenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
62798-85-0 |
|---|---|
Molecular Formula |
C10H8Cl3NO2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
4-methyl-2-nitro-1-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C10H8Cl3NO2/c1-6-2-3-7(5-8(11)10(12)13)9(4-6)14(15)16/h2-4H,5H2,1H3 |
InChI Key |
GIYBKHJFEDFFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
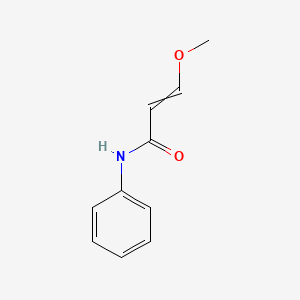
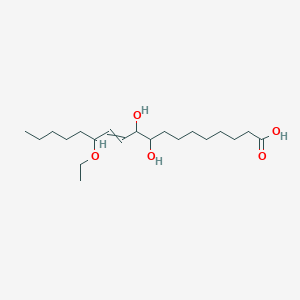

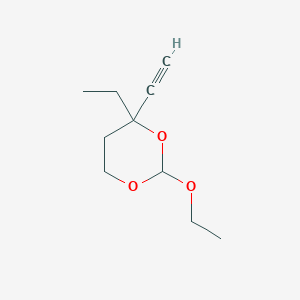
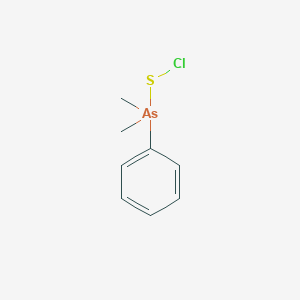

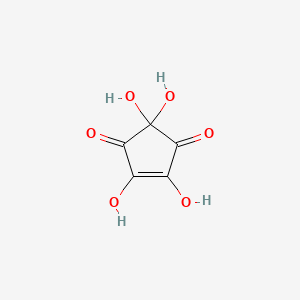

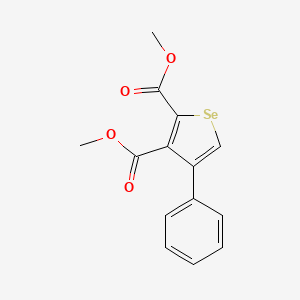
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)

